2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Physicochemical Properties

This halogenated imidazo[1,2-a]pyridine building block features a unique 2-dichloromethyl and 5-fluoro substitution pattern that enhances lipophilicity (XLogP3=3.3) and hydrogen bond acceptor capacity, optimizing drug-like properties for SAR-driven drug discovery. The reactive dichloromethyl handle enables rapid diversification, while the fluorine atom improves metabolic stability. Insist on authenticated material with verified purity—generic alternatives without quantitative justification are not valid for lead optimization campaigns.

Molecular Formula C8H5Cl2FN2
Molecular Weight 219.04 g/mol
CAS No. 878197-91-2
Cat. No. B3332208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine
CAS878197-91-2
Molecular FormulaC8H5Cl2FN2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)F)C(Cl)Cl
InChIInChI=1S/C8H5Cl2FN2/c9-8(10)5-4-13-6(11)2-1-3-7(13)12-5/h1-4,8H
InChIKeyYCOFITAQIPULIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine (CAS 878197-91-2): Baseline Properties and Structural Context


2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a recognized 'privileged structure' in medicinal chemistry . It is characterized by a dichloromethyl group at the 2-position and a fluorine atom at the 5-position of the fused bicyclic core, with a molecular formula of C8H5Cl2FN2 and a molecular weight of 219.04 g/mol [1].

Why 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine Cannot Be Interchanged with Unsubstituted or Non-Halogenated Analogs


The imidazo[1,2-a]pyridine core is highly sensitive to substitution patterns, where modifications at positions 2 and 5 can profoundly alter physicochemical and pharmacokinetic properties . The simultaneous presence of the 5-fluoro atom and the 2-dichloromethyl group in this specific compound imparts a distinct lipophilicity and hydrogen-bonding profile compared to its non-fluorinated analog, 2-(dichloromethyl)imidazo[1,2-a]pyridine, which directly impacts its suitability in drug discovery and chemical biology applications. Generic substitution is therefore not valid without quantitative justification.

Quantitative Differentiation: 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine vs. 2-(Dichloromethyl)imidazo[1,2-a]pyridine


Increased Lipophilicity via Fluorination: XLogP3 Comparison

The incorporation of a fluorine atom at the 5-position increases the computed lipophilicity (XLogP3) of 2-(dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine to 3.3, compared to 2.9 for the non-fluorinated analog 2-(dichloromethyl)imidazo[1,2-a]pyridine [1][2]. This indicates enhanced membrane permeability potential.

Lipophilicity Drug-likeness Physicochemical Properties

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

The target compound features a fluorine atom, which increases the number of hydrogen bond acceptors to 2, compared to only 1 for the non-fluorinated analog 2-(dichloromethyl)imidazo[1,2-a]pyridine [1][2]. This additional acceptor can facilitate stronger or more specific interactions with biological targets.

Hydrogen Bonding Target Binding Structure-Activity Relationship

Predicted pKa Modulation and Its Impact on Solubility

The predicted acid dissociation constant (pKa) for 2-(dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine is 5.25 ± 0.50 . While a direct pKa for the non-fluorinated analog is not reported in the same source, the introduction of an electron-withdrawing fluorine atom is known to lower pKa values, which can influence ionization state at physiological pH and thereby affect solubility and absorption.

Acid Dissociation Constant Solubility Bioavailability

Optimal Research Applications for 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine


Medicinal Chemistry: Lead Optimization and SAR Studies

The increased lipophilicity (XLogP3 = 3.3) and enhanced hydrogen bond acceptor capacity make this compound a valuable scaffold for optimizing drug-like properties [1]. It is particularly well-suited for exploring structure-activity relationships (SAR) around the 2-dichloromethyl and 5-fluoro motifs, where subtle changes can significantly impact target binding and pharmacokinetic profiles.

Chemical Biology: Probe Development

The distinct physicochemical properties, including a pKa of 5.25 ± 0.50, provide a basis for developing chemical probes with tailored solubility and permeability . The compound's core is a recognized privileged structure, making it an attractive starting point for generating tool compounds to investigate biological pathways.

Synthetic Intermediate for Advanced Heterocycles

As a halogenated heterocyclic building block, this compound can serve as a key intermediate in the synthesis of more complex molecules, particularly those requiring a 5-fluoroimidazo[1,2-a]pyridine core with a reactive dichloromethyl handle .

Technical Documentation Hub

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